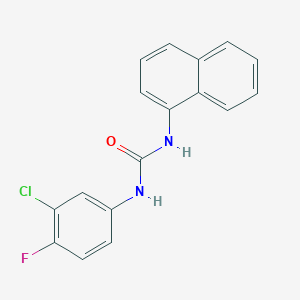

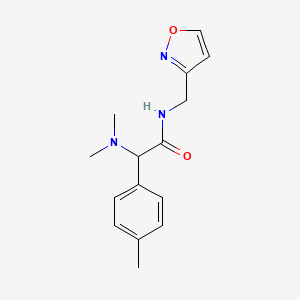

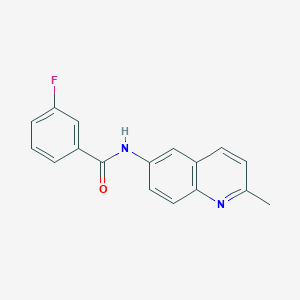

3-fluoro-N-(2-methyl-6-quinolinyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

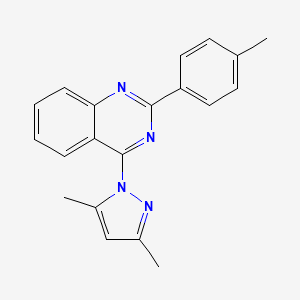

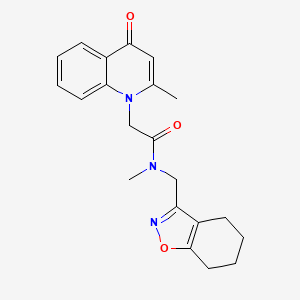

The research on quinoline derivatives, including those substituted with fluorine, focuses on developing compounds with potential applications in medicinal chemistry due to their varied biological activities. These activities include antimicrobial, antiviral, and antitumor effects, as well as potential for imaging and sensor applications. The specific compound “3-fluoro-N-(2-methyl-6-quinolinyl)benzamide” belongs to this class of chemicals, which are studied for their diverse chemical and biological properties.

Synthesis Analysis

Synthesis of quinoline derivatives often involves palladium-catalyzed reactions, cyclocondensation, or modifications of existing quinoline structures to introduce fluorine atoms and other substituents. Techniques include N-methylation of precursors and reactions involving carbon-11 labeling for imaging applications (Matarrese et al., 2001). Another approach includes the PTSA-catalyzed cyclocondensation for synthesizing quinolin-4-ones (Politanskaya et al., 2015).

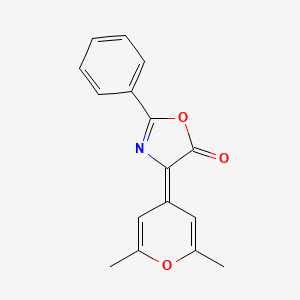

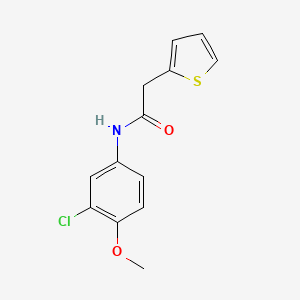

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives reveal insights into their potential interactions with biological targets. Studies often involve X-ray crystallography to determine the arrangements of atoms and the geometry of the molecules, which can influence their biological activity and interaction with metal ions or proteins (Vaksler et al., 2023).

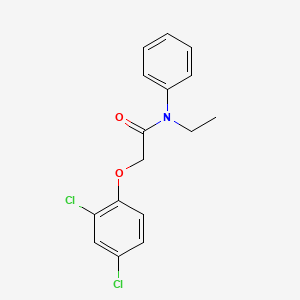

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including heteroarylation and cyclization, to form complex structures. These reactions are often mediated by catalysts under specific conditions and can lead to the formation of compounds with significant biological activities. The introduction of fluorine can alter the chemical properties of these compounds, affecting their reactivity and interactions with biological targets (Xuan et al., 2022).

Propiedades

IUPAC Name |

3-fluoro-N-(2-methylquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-11-5-6-12-10-15(7-8-16(12)19-11)20-17(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHUVVNJGCENDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-fluoro-N-(2-methylquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)

![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)

![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5651428.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)

![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)